molecular formula C16H18F3N3O3 B10909778 Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10909778
M. Wt: 357.33 g/mol
InChI Key: IAMQYDYVPVUFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound featuring a pyrazolopyridine core, a cyclopentyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multi-step organic reactions:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolopyridine core, potentially reducing the ketone to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyrazolopyridine core.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazolopyridine core can interact with active sites through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-cyclopentyl-6-oxo-4-methyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5(6H)-yl)propanoate: Similar structure but with a different substitution pattern on the pyrazolopyridine core.

Uniqueness

The presence of the trifluoromethyl group in Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and lipophilicity, potentially leading to better pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18F3N3O3

Molecular Weight

357.33 g/mol

IUPAC Name

methyl 3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C16H18F3N3O3/c1-25-14(24)6-7-21-13(23)8-12(16(17,18)19)11-9-22(20-15(11)21)10-4-2-3-5-10/h8-10H,2-7H2,1H3

InChI Key

IAMQYDYVPVUFGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=O)C=C(C2=CN(N=C21)C3CCCC3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.